N-Acetylglycyl-L-tyrosine
Overview
Description
N-Acetylglycyl-L-tyrosine is a derivative of the amino acid tyrosine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the glycine moiety, which is further linked to the L-tyrosine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-tyrosine typically involves the acetylation of L-tyrosine. One common method includes the use of acetic anhydride as the acetylating agent. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the acetylation process. The reaction mixture is then neutralized, and the product is crystallized and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reaction kettles, crystallization tanks, and filtration systems to ensure high yield and purity. The use of activated carbon during the purification process helps in removing impurities and achieving pharmaceutical-grade quality .
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The carbonyl group of the acetyl moiety can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-acyl derivatives and reduced forms of the compound .
Scientific Research Applications
N-Acetylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying protein acetylation and its effects on protein function.
Medicine: It is investigated for its potential use in drug formulations and as a nutritional supplement.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-Acetylglycyl-L-tyrosine involves its role as a precursor to tyrosine. Once administered, it is hydrolyzed to release tyrosine, which then participates in various metabolic pathways. Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress responses .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but lacks the glycine moiety.
L-Tyrosine: The parent amino acid without the acetyl group.
N-Acetyl-L-phenylalanine: Another acetylated amino acid but with a different side chain
Properties
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)14-7-12(18)15-11(13(19)20)6-9-2-4-10(17)5-3-9/h2-5,11,17H,6-7H2,1H3,(H,14,16)(H,15,18)(H,19,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJQTNLYFRNZHU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567006 | |
Record name | N-Acetylglycyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-59-2 | |
Record name | N-Acetylglycyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(2-acetamidoacetamido)-3-(4-hydroxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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